molecular formula C19H21N5O6 B2698900 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid CAS No. 899727-78-7

2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid

Cat. No.: B2698900
CAS No.: 899727-78-7
M. Wt: 415.406
InChI Key: IFENQRXMWTXYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[2,1-f]purine family, characterized by a fused bicyclic core modified with substituents that influence its physicochemical and pharmacological properties. The structure includes a 2,4-dimethoxyphenyl group at position 9, a methyl group at position 1, and an acetic acid moiety at position 2. These modifications confer distinct solubility, bioavailability, and target-binding profiles compared to analogs with different substituents .

Properties

IUPAC Name

2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O6/c1-21-16-15(17(27)24(19(21)28)10-14(25)26)23-8-4-7-22(18(23)20-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFENQRXMWTXYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid , with the CAS number 877617-05-5 , is a complex organic molecule characterized by a pyrimidopurinone ring and various functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C19H21N5O6
  • Molecular Weight : 415.406 g/mol
  • Structure : The compound contains a pyrimidine structure fused with purine derivatives and has significant functional groups that may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic applications. Here are some key areas of interest:

1. Antiviral Activity

Studies have shown that compounds similar to this compound exhibit antiviral properties against various viruses:

  • Herpes Simplex Virus (HSV) : Some derivatives have demonstrated inhibitory effects against HSV strains. The mechanism often involves the suppression of virus-induced cytopathogenic effects in cell cultures .
CompoundIC50 (µM)Selectivity Index
Compound A50>10
Compound B70>8

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Anticancer Potential

Research has indicated that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the dimethoxyphenyl group is believed to enhance its potency against certain cancer types.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antiviral Properties : In a study published in Molecules, researchers synthesized various pyrimidine derivatives and evaluated their efficacy against HSV. The most active compound showed significant antiviral activity compared to standard treatments like acyclovir .
  • Antimicrobial Resistance Research : A study highlighted the potential of pyrimidine derivatives to combat antibiotic-resistant bacteria. The findings suggested that modifications to the molecular structure could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key parameters of 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid with three analogs from the evidence:

Parameter Target Compound (9-Cyclohexyl-1,7-dimethyl-...) Acetic Acid Ethyl [9-(4-Chlorophenyl)-...] Acetate Methyl [9-(3,5-Dimethylphenyl)-...] Acetate
Molecular Formula C₂₀H₂₁N₅O₆ (estimated*) C₁₈H₂₅N₅O₄ C₁₉H₂₀ClN₅O₄ C₁₉H₂₁N₅O₄
Average Mass (Da) ~427.4 (calculated) 375.429 417.850 ~395.4 (calculated)
Substituents 2,4-Dimethoxyphenyl, methyl, acetic acid Cyclohexyl, 1,7-dimethyl, acetic acid 4-Chlorophenyl, methyl, ethyl ester 3,5-Dimethylphenyl, methyl, methyl ester
Key Functional Groups Methoxy, carboxylic acid Cyclohexane, ester Chloro, ester Methyl, ester
Solubility (Predicted) Moderate (polar groups enhance aqueous solubility) Low (non-polar cyclohexyl) Low (chloro group, ester) Low (methyl groups, ester)
ChemSpider ID Not available 4985481 2856712 Not explicitly listed

Note: The molecular formula and mass of the target compound are estimated based on structural similarity to analogs in the evidence.

Structural and Functional Differences

Aryl Substituents: The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance binding to aromatic π-systems in biological targets compared to the cyclohexyl (), 4-chlorophenyl (), or 3,5-dimethylphenyl () groups. Methoxy groups also improve solubility relative to chloro or methyl substituents .

Synthetic Pathways :

  • Analogs in –3 were synthesized via condensation reactions involving aromatic aldehydes or pre-functionalized intermediates, as described in and . For example, highlights the use of aromatic aldehydes to introduce aryl groups at position 9, a strategy likely applicable to the target compound .

The 2,4-dimethoxyphenyl group may similarly modulate selectivity.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be lower than analogs with chloro () or cyclohexyl () groups due to its polar methoxy and carboxylic acid groups.
  • Stability : The acetic acid group may reduce esterase-mediated metabolic degradation compared to ethyl or methyl esters in –3, enhancing plasma stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.